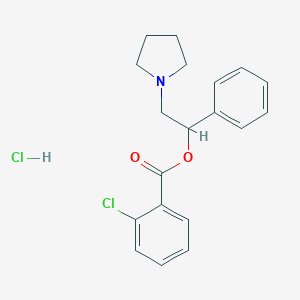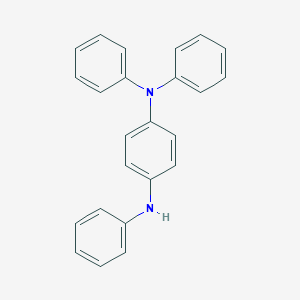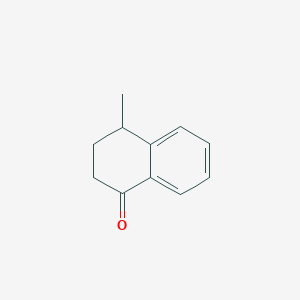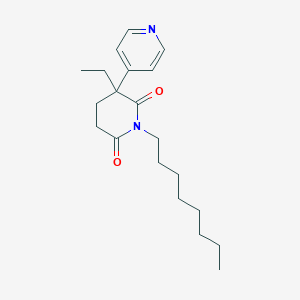
3-ethyl-1-octyl-3-pyridin-4-ylpiperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring substituted with ethyl, octyl, and pyridyl groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 1-octylamine and maleic anhydride under controlled conditions to yield the desired piperidine-2,6-dione derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
化学反応の分析
Types of Reactions
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridyl group allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, as an aromatase inhibitor, it binds to the active site of the enzyme, preventing the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels, which can be beneficial in the treatment of hormone-dependent cancers .
類似化合物との比較
Similar Compounds
Aminoglutethimide: Another aromatase inhibitor with a similar mechanism of action.
Rogletimide: A compound with a similar piperidine-2,6-dione structure but different substituents.
Uniqueness
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, octyl, and pyridyl groups makes it a versatile compound for various applications .
特性
CAS番号 |
103284-30-6 |
|---|---|
分子式 |
C20H30N2O2 |
分子量 |
330.5 g/mol |
IUPAC名 |
3-ethyl-1-octyl-3-pyridin-4-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C20H30N2O2/c1-3-5-6-7-8-9-16-22-18(23)10-13-20(4-2,19(22)24)17-11-14-21-15-12-17/h11-12,14-15H,3-10,13,16H2,1-2H3 |
InChIキー |
OORIPAIYDLQOTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)CCC(C1=O)(CC)C2=CC=NC=C2 |
正規SMILES |
CCCCCCCCN1C(=O)CCC(C1=O)(CC)C2=CC=NC=C2 |
同義語 |
3-ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione N-octylPyG N-octylpyrido-glutethimide N-octylpyridoglutethimide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


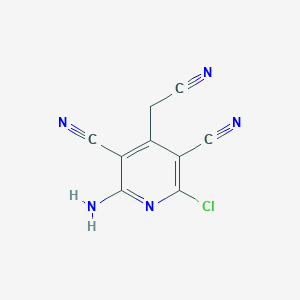
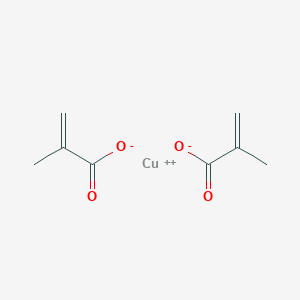
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
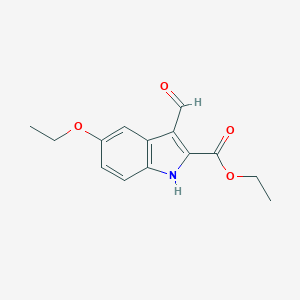
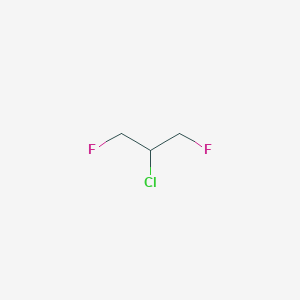
![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B8889.png)
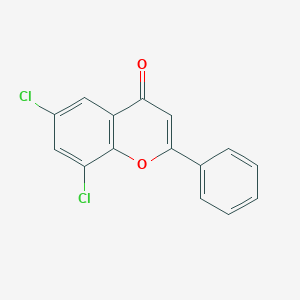
![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
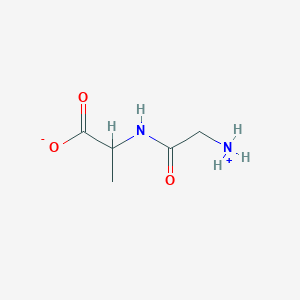
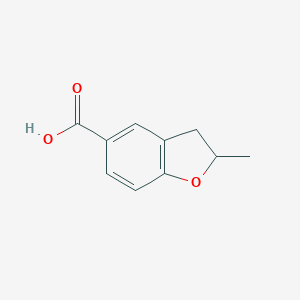
![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)
